molecular formula C21H22N6 B8386063 5-methyl-3-{1-[4-(pyrrolidin-1-ylmethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1H-indazole

5-methyl-3-{1-[4-(pyrrolidin-1-ylmethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1H-indazole

Cat. No.: B8386063
M. Wt: 358.4 g/mol
InChI Key: MBNIWGCNHBGWNO-UHFFFAOYSA-N
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Description

5-methyl-3-{1-[4-(pyrrolidin-1-ylmethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1H-indazole is a useful research compound. Its molecular formula is C21H22N6 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H22N6

Molecular Weight

358.4 g/mol

IUPAC Name

5-methyl-3-[1-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-4-yl]-1H-indazole

InChI

InChI=1S/C21H22N6/c1-15-4-9-19-18(12-15)21(24-22-19)20-14-27(25-23-20)17-7-5-16(6-8-17)13-26-10-2-3-11-26/h4-9,12,14H,2-3,10-11,13H2,1H3,(H,22,24)

InChI Key

MBNIWGCNHBGWNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NN=C2C3=CN(N=N3)C4=CC=C(C=C4)CN5CCCC5

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium cyanoborohydride (166 mg; 2.64 mmol; 4.0 eq.) was added to a solution of 4-[4-(5-methyl-1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzaldehyde (200 mg; 0.66 mmol; 1.0 eq.) and pyrrolidine (1.64 mL; 19.8 mmol; 30 eq.) in DMA (4 mL) and the reaction mixture was stirred at RT. After 12 h, as no product was detected, sodium borohydride was added (100 mg; 2.64 mmol; 4.0 eq.) and the reaction mixture was stirred at RT for 1 hour. Reaction was quenched with water and extracted with EtOAc (twice). Combined organic phases were washed with brine, dried over magnesium sulfate, filtered and concentrated. Purification by preparative HPLC afforded the title compound as a formic acid salt. It was dissolved in MeOH and passed through a SPE-NH2 cartridge. The fractions containing the desired compound were concentrated to dryness affording a yellow gum, which was twice sonicated in 3 mL of Et2O. The suspension obtained was concentrated then dried overnight under high vacuum to afford the title compound as a beige solid. 1H NMR (300 Mz, DMSO-d6) δ: 13.245 (brs, 1H), 9.26 (s, 1H), 8.14-8.13 (m, 1H), 7.99 (d, J=8.5 Hz, 2H), 7.55 (d, J=8.5 Hz, 2H), 7.50 (d, J=8.5 Hz, 1H), 7.27 (dd, J=8.5 Hz, 1.5 Hz, 1H), 3.67 (s, 2H), 2.49-2.45 (m, 7H), 1.74-1.70 (m, 4H). HPLC (Condition A): Rt 2.63 min (purity 99.5%). MS (ESI+): 359.2, MS (ESI−): 357.3.
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1.64 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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